5-(furan-2-yl)-N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
5-(furan-2-yl)-N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O3S2/c25-16(12-8-14(27-23-12)13-4-3-7-26-13)20-17-21-22-18(29-17)28-10-11-9-24-6-2-1-5-15(24)19-11/h1-9H,10H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTMKKWFSPROPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NN=C(S3)NC(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(furan-2-yl)-N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes the available data regarding its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant studies and findings.
Chemical Structure and Properties
The molecular structure of the compound consists of several key components:
- Furan ring : Contributes to the compound's electron-rich nature.
- Imidazo[1,2-a]pyridine : Known for its diverse biological activities.
- Thiadiazole : Imparts significant pharmacological properties.
- Isoxazole : Enhances the compound's interaction with biological targets.
| Component | Structure | Molecular Weight (g/mol) | HBA | HBD |
|---|---|---|---|---|
| Furan | C4H4O | 68.07 | 1 | 0 |
| Imidazo[1,2-a]pyridine | C8H6N2 | 134.15 | 1 | 1 |
| Thiadiazole | C2H2N4S | 102.12 | 0 | 0 |
| Isoxazole | C3H3N1O1 | 69.06 | 1 | 0 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing imidazo and thiadiazole moieties. For instance, derivatives similar to the target compound have shown promising antibacterial activity against various strains of bacteria, including resistant strains:
- Study Findings : A study demonstrated that compounds with imidazo[1,2-a]pyridine structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The anticancer properties of this compound class are also noteworthy. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth through multiple pathways:
- Cell Line Studies : Compounds similar to the target molecule have been tested on various cancer cell lines (e.g., breast cancer and lung cancer), showing IC50 values in the low micromolar range .
- Mechanism : The anticancer activity is attributed to apoptosis induction and cell cycle arrest at specific phases .
Anti-inflammatory Effects
Anti-inflammatory properties are another significant aspect of this compound's biological activity:
- In Vitro Studies : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures .
- Potential Applications : These findings suggest its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
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Antibacterial Efficacy Study :
- Objective : Evaluate the antibacterial activity against multi-drug resistant strains.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) lower than standard antibiotics used in treatment.
-
Anticancer Mechanism Investigation :
- Objective : Assess the mechanism of action in breast cancer cells.
- Results : Induction of apoptosis was confirmed through flow cytometry analysis.
-
Anti-inflammatory Response Assessment :
- Objective : Measure cytokine levels post-treatment.
- Results : Significant reduction in inflammatory markers was observed.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazo[1,2-a]pyridine and thiadiazole moieties. For instance, derivatives of imidazo[1,2-b]pyridine have shown significant cytotoxic effects against various cancer cell lines, including pancreatic ductal adenocarcinoma. The 5-(furan-2-yl)-N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is hypothesized to exhibit similar properties due to its structural similarities with known anticancer agents .
Antiviral and Antimicrobial Properties
Compounds with imidazo[1,2-a]pyridine structures have been reported to possess antiviral and antibacterial activities. The presence of the furan and thiadiazole groups may enhance these properties by facilitating interactions with biological targets such as viral enzymes or bacterial membranes . This makes the compound a candidate for further exploration in antiviral drug development.
Inhibition of Kinases
The compound's structure suggests potential inhibitory effects on various kinases involved in cancer progression and autoimmune diseases. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit Bruton's tyrosine kinase (Btk), which is critical in B-cell signaling pathways . This inhibition could lead to therapeutic applications in treating diseases like rheumatoid arthritis or certain cancers.
Photophysical Properties
The incorporation of furan and isoxazole rings into the compound may impart interesting photophysical properties. Compounds with such structures are often studied for their ability to exhibit fluorescence or phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
Drug Delivery Systems
Nanocarriers utilizing compounds like this compound can be engineered for targeted drug delivery. The unique chemical properties allow for modifications that enhance solubility and bioavailability while minimizing side effects .
Case Studies and Experimental Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Thioether
The thioether linkage (-S-) in the 1,3,4-thiadiazole ring undergoes nucleophilic substitution under specific conditions.
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Reaction with alkyl halides : The sulfur atom can act as a nucleophile, forming sulfonium intermediates. For example, reaction with methyl iodide in methanol yields 5-((imidazo[1,2-a]pyridin-2-ylmethyl)sulfonium)-1,3,4-thiadiazole derivatives .
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Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioether to sulfoxide or sulfone derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, MeOH, 60°C | Sulfonium salt | 65–70 | |
| Oxidation | H₂O₂, AcOH, RT | Sulfoxide | 80–85 |
Electrophilic Substitution on the Furan Ring
The furan-2-yl group participates in electrophilic aromatic substitution (EAS) due to its electron-rich nature.
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Nitration : Reaction with nitric acid (HNO₃) in acetic anhydride introduces nitro groups at the 5-position of the furan ring .
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Friedel-Crafts Acylation : Acetyl chloride/AlCl₃ generates 5-acetylfuran derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, Ac₂O, 0°C | 5-Nitro-furan | 75 | |
| Acylation | AcCl, AlCl₃, 50°C | 5-Acetylfuran | 60–65 |
Hydrolysis of the Isoxazole Amide
The isoxazole-3-carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 5-(furan-2-yl)isoxazole-3-carboxylic acid and 5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-amine .
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Basic Hydrolysis : NaOH (2M) at 80°C produces the corresponding carboxylate salt .
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic | HCl, Δ, 12h | Carboxylic acid + Amine | 85–90 | |
| Basic | NaOH (2M), 80°C | Carboxylate salt | 70–75 |
Cyclization and Ring Modification
The imidazo[1,2-a]pyridine moiety facilitates cycloaddition reactions:
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Diels-Alder Reaction : The furan ring acts as a diene in [4+2] cycloaddition with dienophiles like maleic anhydride, forming oxabicyclic adducts .
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Thiadiazole Ring Interconversion : Treatment with thiourea in tetrahydrofuran (THF) converts the 1,3,4-thiadiazole to oxadiazole derivatives, though this is reversible .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, Δ | Oxabicyclic adduct | 55–60 | |
| Oxadiazole Formation | Thiourea, THF, Δ | 1,3,4-Oxadiazole | 60 |
Oxidation of Heterocyclic Moieties
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Furan Ring Oxidation : Ozone (O₃) or potassium permanganate (KMnO₄) cleaves the furan ring to form 2,5-diketones .
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Imidazopyridine Oxidation : H₂O₂ in acetic acid oxidizes the imidazopyridine’s pyridine ring to N-oxide derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Furan cleavage | O₃, CH₂Cl₂, -78°C | 2,5-Diketone | 70–75 | |
| N-Oxidation | H₂O₂, AcOH, RT | Imidazopyridine N-oxide | 65 |
Key Mechanistic Insights
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Steric Effects : Bulky substituents on the imidazopyridine ring hinder nucleophilic substitution at the thiadiazole sulfur.
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Solvent Influence : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution rates on the furan ring .
-
pH Sensitivity : Hydrolysis of the isoxazole amide proceeds faster under acidic conditions due to protonation of the amide nitrogen .
Q & A
Q. How can researchers validate target engagement in cellular models for this compound class?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
